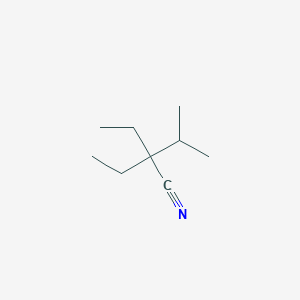

2,2-Diethyl-3-methylbutanenitrile

Description

Significance of Nitrile Compounds in Advanced Organic Synthesis

Nitrile compounds, or cyanides, are organic compounds that contain the -C≡N functional group. studysmarter.co.ukwikipedia.org This functional group is a cornerstone in organic synthesis due to its versatile reactivity. The carbon-nitrogen triple bond can undergo a variety of transformations, making nitriles valuable intermediates in the synthesis of a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. chadsprep.comyoutube.comyoutube.com For instance, the reduction of a nitrile yields a primary amine, while hydrolysis can produce a carboxylic acid or an amide. youtube.comyoutube.com

The industrial importance of nitriles is substantial. They are integral to the production of pharmaceuticals, agrochemicals, and materials such as synthetic rubber and acrylic fibers. algoreducation.comnih.gov The linear geometry of the cyano group and its polar nature also influence the physical and chemical properties of the molecules in which they are present. spectroscopyonline.com

Structural Characteristics of 2,2-Diethyl-3-methylbutanenitrile within Aliphatic Nitriles

This compound is an aliphatic nitrile, meaning the cyano group is attached to a saturated carbon atom. Its structure is notable for a high degree of steric hindrance around the carbon atom alpha to the nitrile group. This central carbon is a quaternary carbon, bonded to two ethyl groups, an isopropyl group (implied by the "3-methylbutan" root), and the cyano group itself.

This significant branching imparts specific properties to the molecule. The steric bulk around the reactive nitrile group can influence its reactivity, potentially making it less susceptible to certain nucleophilic attacks or requiring more forcing reaction conditions compared to unbranched nitriles.

Table 1: Structural and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H17N | Inferred from name |

| Molecular Weight | 139.24 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Structure | Inferred from name | |

| Predicted Boiling Point | ~180-200 °C | General trend for nitriles |

| Nature | Sterically hindered aliphatic nitrile | Structural analysis |

The spectroscopic characteristics of this compound can be predicted based on its functional groups. In Infrared (IR) spectroscopy, a sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹ for the C≡N stretch, characteristic of saturated aliphatic nitriles. spectroscopyonline.com In ¹H NMR spectroscopy, the protons on the ethyl and methyl groups will show characteristic splitting patterns and chemical shifts. The ¹³C NMR spectrum would show a signal for the nitrile carbon typically in the range of 115-125 ppm. ucalgary.ca Mass spectrometry would likely show a weak or absent molecular ion peak, with fragmentation patterns influenced by the branched alkyl structure. ucalgary.ca

Historical Development of Research Pertaining to Branched Aliphatic Nitrile Chemistry

The synthesis of nitriles has a long history, with the Kolbe nitrile synthesis, discovered by Hermann Kolbe in the 19th century, being one of the earliest methods. studysmarter.co.uk This reaction involves the nucleophilic substitution of an alkyl halide with a metal cyanide. wikipedia.orgwikipedia.org However, the Kolbe synthesis has significant limitations, particularly when applied to the synthesis of sterically hindered nitriles like this compound. The reaction proceeds via an Sₙ2 mechanism, which is inefficient for secondary and especially tertiary alkyl halides due to steric hindrance, often leading to elimination side reactions. wikipedia.orgchemeurope.com

The development of methods to synthesize highly branched nitriles has been an ongoing area of research. The von Braun reaction, which involves the degradation of amides, has been explored, though it often requires harsh conditions. lookchem.com More modern approaches have focused on overcoming the limitations of classical methods. These include the use of different solvent systems, such as dimethyl sulfoxide (B87167) (DMSO), which can facilitate the reaction of more hindered halides in the Kolbe synthesis. wikipedia.org

The synthesis of nitriles bearing quaternary carbon centers remains a challenge in organic synthesis. Recent advancements have utilized transition-metal catalysis and other novel strategies to construct these sterically demanding structures. These modern methods are crucial for accessing complex molecules with highly substituted carbon frameworks.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61415-94-9 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2,2-diethyl-3-methylbutanenitrile |

InChI |

InChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3 |

InChI Key |

KIYAUQGRULBZTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#N)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diethyl 3 Methylbutanenitrile

Classical Approaches to 2,2-Diethyl-3-methylbutanenitrile Synthesis

The most established method for the synthesis of aliphatic nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt, a reaction known as the Kolbe nitrile synthesis. wikipedia.orgorganic-chemistry.org This approach is, in principle, applicable to the synthesis of this compound from a 2,2-diethyl-3-methylbutyl halide.

Cyanation of 2,2-Diethyl-3-methylbutyl Halides via Nucleophilic Substitution

The synthesis of this compound via this classical route would involve the reaction of a 2,2-diethyl-3-methylbutyl halide (e.g., bromide or chloride) with a cyanide salt. This reaction typically proceeds via an S\textsubscript{N}2 mechanism. chemistrysteps.comchemguide.co.ukchemguide.co.uk However, the substrate, 2,2-diethyl-3-methylbutyl halide, is a neopentyl-type halide. Such substrates are known to be very slow to react in S\textsubscript{N}2 reactions due to the significant steric hindrance caused by the quaternary carbon atom adjacent to the reaction center. acs.org This steric hindrance impedes the backside attack of the nucleophile.

Optimization of Cyanide Sources (e.g., Sodium Cyanide, Potassium Cyanide)

The choice of the cyanide source is a critical parameter in the Kolbe nitrile synthesis. wikipedia.org Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most commonly employed cyanide sources for this transformation. chemistrystudent.com These alkali metal cyanides are typically used in polar aprotic solvents where they can provide a sufficient concentration of the cyanide anion (CN⁻) to act as a nucleophile. wikipedia.org For the cyanation of a sterically hindered substrate like 2,2-diethyl-3-methylbutyl halide, a high concentration of the cyanide nucleophile would be desirable to drive the sluggish reaction forward.

| Cyanide Source | Common Solvent(s) | Relative Reactivity (General) |

| Sodium Cyanide (NaCN) | DMSO, DMF, Acetonitrile | High |

| Potassium Cyanide (KCN) | DMSO, DMF, Acetonitrile | High |

Solvent Effects in Cyanation Reactions (e.g., Dimethylformamide, Acetonitrile)

The solvent plays a crucial role in nucleophilic substitution reactions. For the synthesis of nitriles from alkyl halides, polar aprotic solvents are generally preferred as they can dissolve the cyanide salt and solvate the cation, leaving the cyanide anion relatively free to act as a nucleophile. wikipedia.org Solvents such as dimethylformamide (DMF) and acetonitrile are commonly used. chemguide.co.uk However, for sterically hindered substrates like neopentyl halides, the use of dimethyl sulfoxide (B87167) (DMSO) has been shown to be particularly advantageous. wikipedia.orgdbpedia.org DMSO is a highly polar aprotic solvent that can significantly accelerate the rate of S\textsubscript{N}2 reactions, even for hindered systems, by effectively solvating the cation of the cyanide salt and minimizing side reactions like elimination. wikipedia.org

| Solvent | Dielectric Constant (Approx.) | Effect on S\textsubscript{N}2 Rate for Hindered Halides |

| Acetonitrile | 37.5 | Moderate |

| Dimethylformamide (DMF) | 36.7 | Good |

| Dimethyl Sulfoxide (DMSO) | 47 | Excellent |

Reaction Condition Parameters (e.g., Temperature, Reflux Conditions)

Due to the low reactivity of neopentyl-type halides, forcing reaction conditions, such as elevated temperatures, are typically required to achieve a reasonable reaction rate for the synthesis of this compound via the Kolbe synthesis. acs.org The reaction would likely be carried out under reflux conditions in a suitable high-boiling solvent like DMSO or DMF for an extended period. chemguide.co.uk However, high temperatures can also promote competing elimination (E2) reactions, leading to the formation of undesired alkene byproducts. The choice of a less basic cyanide salt and a solvent that favors substitution over elimination is therefore important.

| Parameter | Typical Range for Hindered Halides | Potential Outcome |

| Temperature | 80-150 °C | Increased reaction rate, but also increased risk of elimination |

| Reaction Time | 24-72 hours | Necessary for achieving significant conversion |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture or oxygen |

Alternative Established Synthetic Pathways for this compound

While the direct nucleophilic substitution on the corresponding halide is the most straightforward classical approach, other established methods for nitrile synthesis are generally less suitable for this specific target. For instance, the dehydration of a primary amide (2,2-diethyl-3-methylbutanamide) would be a viable route, but the synthesis of the precursor amide itself might require multiple steps. chemistrysteps.com Similarly, methods starting from aldehydes or carboxylic acids are also multi-step processes. organic-chemistry.org

Modern Synthetic Strategies for this compound

In recent years, transition metal-catalyzed cyanation reactions have emerged as powerful alternatives to the classical Kolbe synthesis, particularly for challenging substrates. nih.govorganic-chemistry.orgchemistryviews.org These methods often proceed through different mechanisms, such as radical pathways, which can be less sensitive to steric hindrance.

For the synthesis of a sterically hindered primary alkyl nitrile like this compound, a photoinduced, copper-catalyzed cyanation could be a promising modern approach. nih.gov This method has been shown to be effective for the cyanation of unactivated secondary and even tertiary alkyl chlorides at room temperature, suggesting it could be applicable to hindered primary halides. nih.gov The reaction typically employs a copper(I) iodide catalyst and a light source to generate radical intermediates, which are then trapped by a cyanide source. nih.gov

Another relevant modern strategy is nickel-catalyzed cyanation. chemistryviews.org Nickel catalysts have been successfully used for the cyanation of unactivated secondary alkyl chlorides and bromides using less toxic zinc cyanide (Zn(CN)₂) as the cyanide source. chemistryviews.org These reactions are thought to proceed via a radical mechanism and have shown good functional group tolerance. The application of such a method to 2,2-diethyl-3-methylbutyl halide could potentially provide a more efficient and milder route to the target nitrile compared to the classical high-temperature Kolbe synthesis.

| Method | Catalyst | Cyanide Source | Key Advantages for Hindered Systems |

| Photoinduced Copper-Catalyzed Cyanation | Copper(I) Iodide | Tetrabutylammonium cyanide | Mild reaction conditions (room temp.), radical mechanism less sensitive to sterics |

| Nickel-Catalyzed Cyanation | Nickel(II) chloride/ligand | Zinc Cyanide (Zn(CN)₂) | Use of less toxic cyanide source, potential for high efficiency |

Catalyst-Mediated Synthesis of Nitriles Incorporating the this compound Scaffold

The creation of the α,α-diethyl substituted nitrile core in this compound can be approached through various catalyst-mediated reactions. These methods are crucial for overcoming the steric hindrance associated with the formation of the quaternary carbon center.

One plausible approach involves the transition-metal-catalyzed hydrocyanation of a suitably substituted alkene. While direct hydrocyanation of a tetrasubstituted alkene precursor to this compound would be challenging, related copper-catalyzed methodologies have shown promise in the synthesis of nitriles with α-all-carbon quaternary centers. For instance, a highly selective hydrocyanation method based on copper-catalyzed hydroalumination of allenes, followed by cyanation, has been developed for accessing acyclic β,γ-unsaturated nitriles with α-all-carbon quaternary centers with yields up to 99%. beilstein-journals.orgresearchgate.net This demonstrates the potential of copper catalysis in constructing sterically demanding nitrile compounds.

Another relevant strategy is the palladium-catalyzed cyanation of sterically hindered substrates. Research has shown that a range of electronically and sterically challenging substrates can be converted to their corresponding nitriles in good to excellent yields using palladium catalysts. thieme-connect.de While often applied to aryl halides, the principles can be extended to alkyl systems, particularly with the development of more active and specialized catalyst systems.

Furthermore, dual catalytic systems, such as a combination of palladium and copper, have been effectively used in the stereoselective allylic alkylation of tertiary nitriles to construct adjacent tertiary and quaternary stereocenters. rsc.org This highlights the power of combining different catalytic cycles to achieve complex molecular architectures. A similar dual catalytic approach could potentially be adapted for the synthesis of the this compound scaffold.

A copper-mediated radical α-heteroarylation of nitriles with azobis(alkylcarbonitriles) has also been reported for the synthesis of α,α-dialkyl-α-heteroaryl nitriles. nih.govacs.org This radical-based approach provides a pathway to construct nitrile-bearing quaternary carbon centers.

Below is a table summarizing catalyst-mediated approaches that could be analogous to the synthesis of this compound:

| Catalyst System | Substrate Type | Product Type | Key Features | Reported Yields |

| IPrCuCl | Allenes | β,γ-unsaturated nitriles with α-quaternary centers | Mild conditions, high regioselectivity | Up to 99% beilstein-journals.orgresearchgate.net |

| Pd(OAc)2 | Sterically hindered aryl halides | Aryl nitriles | Tolerates steric hindrance | Good to excellent thieme-connect.de |

| Pd/Cu dual catalyst | Tertiary nitriles | Homoallylic nitriles with adjacent tertiary and quaternary centers | Stereoselective | Up to 99% rsc.org |

| Cu(OAc)2 | Azobis(alkylcarbonitriles) | α,α-dialkyl-α-heteroaryl nitriles | Radical-based C-C bond formation | 15-77% nih.govacs.org |

Stereoselective Synthetic Methodologies Towards this compound

Given that this compound possesses a chiral center at the 3-position, stereoselective synthesis is a critical consideration for accessing enantiomerically pure forms of the molecule. The construction of the quaternary center adjacent to this chiral center adds another layer of complexity.

Asymmetric Strecker reactions are a well-established method for the synthesis of α-amino nitriles, and this methodology can be adapted for the synthesis of other chiral nitriles. nih.gov The reaction of a ketone with a cyanide source and a chiral amine can lead to the formation of enantioenriched nitriles. For the synthesis of this compound, a precursor ketone, 4-methyl-3-hexanone, could potentially undergo an asymmetric Strecker-type reaction.

Another powerful approach for the enantioselective construction of quaternary carbon centers is the Michael reaction of silyl ketene imines with suitable acceptors, catalyzed by a chiral metal complex. acs.org For example, a chiral N,N'-dioxide–Co(II) complex has been shown to be highly efficient for the construction of nitrile-bearing quaternary carbon centers. acs.org This methodology could be adapted by using a silyl ketene imine derived from a precursor to this compound.

The following table outlines potential stereoselective strategies:

| Methodology | Key Reagents | Chiral Source | Potential Application | Reported Enantioselectivity |

| Asymmetric Strecker Reaction | Ketone, NaCN | Chiral amine | Synthesis from 4-methyl-3-hexanone | Varies depending on substrate and catalyst nih.gov |

| Asymmetric Michael Addition | Silyl ketene imine, α,β-unsaturated compound | Chiral N,N'-dioxide–Co(II) complex | Construction of the quaternary center | High enantioselectivity reported for related systems acs.org |

Yield Optimization and Purity Considerations in this compound Synthesis

Optimizing the yield and ensuring the purity of this compound are paramount in any synthetic endeavor. The sterically congested nature of the molecule can lead to lower reaction rates and the formation of side products.

For catalyst-mediated reactions, the choice of ligand, solvent, temperature, and reaction time are all critical parameters that need to be carefully optimized. For instance, in palladium-catalyzed cyanations, the use of specific ligands can prevent catalyst poisoning by the cyanide source and improve efficiency. acs.org Similarly, in copper-catalyzed reactions, the nature of the copper source and any additives can significantly impact the reaction outcome.

When considering traditional nucleophilic substitution reactions, such as the reaction of a 2-halo-2-ethylbutane derivative with a cyanide salt, the choice of solvent is crucial. The use of an ethanolic solution of sodium or potassium cyanide is often preferred to minimize the formation of elimination byproducts. chemguide.co.uklibretexts.org

Purification of the final product can also be challenging due to the potential for co-distillation with unreacted starting materials or byproducts. Fractional distillation is a common method for purifying nitriles. google.com In cases where impurities form azeotropes with the desired nitrile, extractive distillation or the use of azeotrope-breaking agents may be necessary. For example, the addition of methyl alcohol can form a lower-boiling azeotrope with hydrocarbon impurities, facilitating their removal by distillation. google.com

Key considerations for yield optimization and purification are summarized in the table below:

| Factor | Consideration | Rationale |

| Catalyst System | Ligand selection, metal source, additives | Enhance reactivity, prevent catalyst deactivation, and improve selectivity. |

| Reaction Conditions | Solvent, temperature, concentration | Control reaction rate, minimize side reactions (e.g., elimination), and ensure complete conversion. |

| Purification Method | Fractional distillation, extractive distillation | Separate the product from starting materials and byproducts, potentially breaking azeotropes. google.com |

| Byproduct Formation | Isomerization, elimination | Steric hindrance can promote alternative reaction pathways that need to be suppressed. |

Mechanistic Investigations of Reactions Involving 2,2 Diethyl 3 Methylbutanenitrile

Nucleophilic Reactivity of the Cyano Group in 2,2-Diethyl-3-methylbutanenitrile

The cyano group (–C≡N) of this compound features a triple bond between carbon and nitrogen, resulting in a linear geometry and a notable dipole moment due to nitrogen's higher electronegativity. This polarity renders the carbon atom of the nitrile group electrophilic and thus a target for nucleophiles. libretexts.org However, the bulky diethyl and methyl groups at the α- and β-positions create substantial steric hindrance, which is a critical factor in modulating the accessibility of the electrophilic carbon and, consequently, the reaction kinetics and mechanisms.

Detailed Mechanisms of Hydrolysis Reactions of this compound

The hydrolysis of nitriles to carboxylic acids or their corresponding carboxylate salts is a fundamental reaction in organic chemistry that can be performed under acidic or basic conditions. libretexts.orgchemistrysteps.com The core of this transformation lies in the nucleophilic attack on the electrophilic carbon of the cyano group by water or hydroxide (B78521) ions. libretexts.org

In an acidic environment, the hydrolysis of this compound commences with the protonation of the nitrogen atom of the nitrile. libretexts.orglumenlearning.com This initial step significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com The subsequent intermediate, a protonated imidic acid, undergoes tautomerization to yield an amide, specifically 2,2-diethyl-3-methylbutanamide. chemistrysteps.com This amide can then be further hydrolyzed to the final products: 2,2-diethyl-3-methylbutanoic acid and an ammonium (B1175870) ion. jove.com The initial nucleophilic attack of water on the protonated nitrile is generally the rate-determining step. The considerable steric shielding around the cyano group in this compound is anticipated to retard this step when compared to less sterically congested nitriles.

Table 1: Intermediates in the Acid-Catalyzed Hydrolysis of this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | Protonated Nitrile | The nitrogen atom of the cyano group is protonated by an acid catalyst. lumenlearning.com |

| 2 | Protonated Imidic Acid | A water molecule attacks the electrophilic carbon of the protonated nitrile. chemistrysteps.com |

| 3 | Amide | The protonated imidic acid undergoes tautomerization to form an amide. chemistrysteps.com |

| 4 | Protonated Carboxylic Acid | The amide undergoes further hydrolysis, initiated by the protonation of the carbonyl oxygen. jove.com |

Under basic conditions, the hydrolysis of this compound is initiated by the direct nucleophilic assault of a hydroxide ion on the electrophilic nitrile carbon. libretexts.org This leads to the formation of a resonance-stabilized hydroxy-imidate anion. openstax.org Protonation of this intermediate by water furnishes a hydroxy-imine, which then tautomerizes to the corresponding amide. openstax.orgpressbooks.pub As with the acid-catalyzed route, this amide can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia. chemguide.co.uk The steric encumbrance from the bulky alkyl groups in this compound presents a significant kinetic barrier to the initial approach of the hydroxide ion.

Table 2: Intermediates in the Base-Catalyzed Hydrolysis of this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | Hydroxy-imidate Anion | A hydroxide ion directly attacks the electrophilic carbon of the nitrile. openstax.org |

| 2 | Hydroxy-imine | The hydroxy-imidate anion is protonated by water. openstax.orgpressbooks.pub |

| 3 | Amide | The hydroxy-imine undergoes tautomerization. chemistrysteps.comopenstax.org |

| 4 | Tetrahedral Intermediate | The subsequent hydrolysis of the amide proceeds through a tetrahedral intermediate formed by hydroxide attack on the carbonyl carbon. openstax.orgpressbooks.pub |

Reduction Mechanisms of this compound to Corresponding Amines

The reduction of nitriles provides a direct pathway to primary amines. libretexts.org This transformation is commonly achieved with various reducing agents, with the underlying mechanism involving the addition of hydride ions to the nitrile carbon. libretexts.orgopenstax.org

The reduction of this compound using a potent hydride-based reducing agent like lithium aluminum hydride (LiAlH₄) commences with the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the cyano group. libretexts.orglibretexts.orgopenstax.org This initial attack breaks a pi bond of the carbon-nitrogen triple bond, forming an intermediate imine anion that is stabilized by complexation with the aluminum species. libretexts.orgopenstax.org Following this, an aqueous workup provides a proton source to protonate the nitrogen, yielding an imine. A second hydride ion then adds to the imine carbon, which, after another protonation step, results in the final primary amine, 2,2-diethyl-3-methylbutan-1-amine. libretexts.org The steric hindrance in this compound can impede the initial hydride attack, potentially requiring more forcing conditions. The choice of the reducing agent is crucial; for instance, milder borohydride (B1222165) reagents are generally ineffective for nitrile reduction unless a catalyst is employed or the nitrile group is activated. wikipedia.org

Table 3: Intermediates in the Hydride Reduction of this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | Imine Anion | A hydride ion attacks the electrophilic carbon of the nitrile group. libretexts.orglibretexts.orgopenstax.org |

| 2 | Imine | Protonation of the imine anion occurs during the workup step. libretexts.org |

| 3 | Amine Anion | A second hydride ion attacks the carbon of the imine. libretexts.org |

Efficacy of Specific Reducing Agents (e.g., Lithium Aluminum Hydride)

The reduction of nitriles is a fundamental transformation in organic synthesis, typically yielding primary amines. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to amines. masterorganicchemistry.com Unlike less reactive hydrides such as sodium borohydride, LiAlH₄ is strong enough to reduce the carbon-nitrogen triple bond. masterorganicchemistry.com

The reaction mechanism proceeds through the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon atom of the nitrile group. This initial attack breaks one of the pi bonds of the C≡N triple bond, forming an intermediate imine-metal complex. A second hydride transfer then reduces the imine intermediate to an amine-metal complex. The reaction is completed by a final aqueous or acidic workup step, which protonates the nitrogen atom to yield the primary amine. youtube.com

For this compound, the expected product of reduction with lithium aluminum hydride is 2,2-diethyl-3-methylbutan-1-amine. The bulky quaternary carbon adjacent to the nitrile may sterically hinder the approach of the hydride, potentially requiring more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to a less hindered nitrile.

| Reactant | Reagent | Expected Product |

|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O | 2,2-diethyl-3-methylbutan-1-amine |

Oxidation Mechanisms of the Nitrile Group in this compound

The direct oxidation of a nitrile group is not a common transformation in organic chemistry, as the carbon atom is already in a high oxidation state (+3), and the C≡N triple bond is relatively stable. Reactions that transform the nitrile group often proceed through hydrolysis to a carboxylic acid or an amide, which can then be subject to further oxidative processes.

However, certain strong oxidizing agents or specific conditions can lead to oxidative cleavage or transformation. For instance, ozonolysis of some nitriles can lead to cleavage of the carbon-carbon bond adjacent to the nitrile group, particularly if that carbon is susceptible to oxidation. In the case of this compound, the tertiary C-H bond at the 3-position would be the most likely site for initial attack in an oxidative process targeting the alkyl framework rather than the nitrile group itself.

Mechanistically, direct oxidation of the nitrile nitrogen could hypothetically proceed via radical pathways or with specialized reagents to form products like N-oxides, but such reactions are not standard and specific mechanistic data for this compound are not available.

Radical Reactions Involving this compound

Radical reactions typically involve three stages: initiation, propagation, and termination. These reactions can be initiated by heat or light, which causes the homolytic cleavage of a weak bond to form radicals. masterorganicchemistry.com For an alkane framework like that of this compound, a common radical reaction is free-radical halogenation.

Initiation: A halogen molecule (e.g., Cl₂) absorbs energy (hν) to break homolytically into two chlorine radicals (2 Cl•). masterorganicchemistry.com

Propagation: A chlorine radical abstracts a hydrogen atom from the substrate to form hydrogen chloride (HCl) and an alkyl radical. The stability of the resulting alkyl radical determines the regioselectivity of the reaction. The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, the tertiary hydrogen at the C3 position of this compound is the most likely to be abstracted.

(CH₃CH₂)₂C(CN)CH(CH₃)₂ + Cl• → (CH₃CH₂)₂C(CN)C•(CH₃)₂ + HCl

Propagation: The newly formed alkyl radical reacts with another molecule of the halogen (Cl₂) to form the halogenated product and a new chlorine radical, which continues the chain reaction.

(CH₃CH₂)₂C(CN)C•(CH₃)₂ + Cl₂ → (CH₃CH₂)₂C(CN)CCl(CH₃)₂ + Cl•

Termination: The reaction ceases when radicals combine with each other.

| Reaction Stage | Example Reaction | Description |

|---|---|---|

| Initiation | Cl₂ + hν → 2 Cl• | Formation of initial radicals. |

| Propagation | R-H + Cl• → R• + HCl | Hydrogen abstraction from the substrate. |

| Propagation | R• + Cl₂ → R-Cl + Cl• | Formation of the product and a new radical. |

| Termination | 2 Cl• → Cl₂ | Combination of radicals to end the chain. |

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, respectively. Kinetic studies focus on the reaction rate constant (k), activation energy (Ea), and the pre-exponential factor (A), as described by the Arrhenius equation (k = Ae-Ea/RT). Thermodynamic studies determine changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to assess the feasibility and position of equilibrium of a reaction.

Specific kinetic and thermodynamic data for transformations of this compound are not documented in the literature. However, general principles can be applied. For instance, in the reduction by LiAlH₄, the rate would be influenced by factors such as temperature, solvent, and the concentration of reactants. The significant steric hindrance around the nitrile group, due to the adjacent quaternary center, would be expected to increase the activation energy (Ea) for the nucleophilic attack, thus slowing the reaction rate compared to a less hindered nitrile. masterorganicchemistry.com

Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these transformations and estimate the kinetic and thermodynamic parameters. researchgate.netekb.eg Such studies would calculate the energies of reactants, transition states, and products to map out the potential energy surface of the reaction.

| Parameter | Symbol | Description |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. |

| Entropy Change | ΔS | The change in the degree of disorder of the system. |

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). |

Derivatization and Transformational Chemistry of 2,2 Diethyl 3 Methylbutanenitrile

Formation of Carboxylic Acid Derivatives from 2,2-Diethyl-3-methylbutanenitrile

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved through hydrolysis. chemistrysteps.comlibretexts.org This process can be carried out under either acidic or alkaline conditions. libretexts.org

Under acidic conditions, the nitrile is heated with a dilute mineral acid, such as sulfuric or hydrochloric acid, which directly yields the carboxylic acid and ammonium (B1175870) ions. libretexts.orggoogle.com The reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. After a series of proton transfer steps, an amide intermediate is formed, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

In contrast, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). libretexts.orgdocbrown.info This process initially forms the salt of the carboxylic acid and ammonia. docbrown.info To obtain the free carboxylic acid, a strong acid must be added to the reaction mixture to protonate the carboxylate salt. libretexts.orgdocbrown.info

The hydrolysis of this compound would yield 2,2-diethyl-3-methylbutanoic acid.

Table 1: Hydrolysis of this compound to 2,2-Diethyl-3-methylbutanoic acid

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 2,2-Diethyl-3-methylbutanamide | 2,2-Diethyl-3-methylbutanoic acid |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, Heat | Sodium or Potassium 2,2-diethyl-3-methylbutanoate | 2,2-Diethyl-3-methylbutanoic acid (after acidification) |

Synthesis of Amine Derivatives from this compound

Nitriles can be reduced to primary amines through various methods, most commonly involving catalytic hydrogenation or the use of metal hydride reagents. The reduction of this compound would result in the formation of 2,2-diethyl-3-methylbutan-1-amine.

Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum oxide, or rhodium on alumina, under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the primary amine.

Alternatively, chemical reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a highly effective method for converting nitriles to amines. The reaction proceeds through the formation of an intermediate imine salt, which is then hydrolyzed during the workup to yield the primary amine.

Table 2: Synthesis of 2,2-Diethyl-3-methylbutan-1-amine

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | 2,2-Diethyl-3-methylbutan-1-amine |

| Chemical Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 2,2-Diethyl-3-methylbutan-1-amine |

Conversion of this compound to Amides

The partial hydrolysis of nitriles provides a direct route to the synthesis of amides. This transformation can be achieved under controlled acidic or basic conditions, stopping the reaction at the amide stage before complete hydrolysis to the carboxylic acid occurs. chemistrysteps.com For instance, reacting a nitrile with concentrated sulfuric acid and water can yield the corresponding amide.

Another method for converting nitriles to amides is the Radziszewski reaction, which involves treating the nitrile with a mixture of hydrogen peroxide and a base, such as sodium hydroxide. This method is often effective for a wide range of nitriles.

The conversion of this compound would produce 2,2-diethyl-3-methylbutanamide.

Table 3: Synthesis of 2,2-Diethyl-3-methylbutanamide

| Method | Reagents | Product |

| Partial Acid Hydrolysis | Concentrated H₂SO₄, H₂O | 2,2-Diethyl-3-methylbutanamide |

| Radziszewski Reaction | H₂O₂, NaOH | 2,2-Diethyl-3-methylbutanamide |

Reactions at the Alpha-Carbon Position of this compound

The carbon atom adjacent to the nitrile group, known as the alpha-carbon, possesses acidic protons. wizeprep.com The pKa of these protons is significantly lower than that of alkanes due to the electron-withdrawing nature of the nitrile group and the resonance stabilization of the resulting carbanion (enolate equivalent). wizeprep.com This acidity allows for a variety of reactions to occur at the alpha-position. bartleby.commsu.edu

Deprotonation of the alpha-carbon can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). utdallas.edu The resulting carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. utdallas.edu

One of the most common reactions is alkylation, where the carbanion reacts with an alkyl halide in an SN2 reaction to introduce a new alkyl group at the alpha-position. msu.edu For this compound, the alpha-carbon is the tertiary carbon atom bonded to the methyl group and the two ethyl groups. Therefore, it does not have any alpha-hydrogens and cannot be deprotonated to form a carbanion. As a result, reactions at the alpha-carbon are not possible for this specific compound.

Cycloaddition Reactions Involving the Nitrile Moiety of this compound

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. One of the most well-known examples is the [3+2] cycloaddition reaction with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. uchicago.edulibretexts.org

For instance, the reaction of a nitrile with an azide (B81097) under thermal or catalytic conditions can lead to the formation of a tetrazole ring. Similarly, nitrile oxides react with nitriles to produce 1,2,4-oxadiazoles. These reactions are valuable for the synthesis of various heterocyclic compounds. mdpi.com

While nitriles can also participate as the 2π component in [4+2] cycloadditions (Diels-Alder reactions), this typically requires highly activated dienes and dienophiles. libretexts.org The reactivity of this compound in such reactions would depend on the specific reaction partners and conditions.

Table 4: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Class |

| [3+2] Cycloaddition | Azide (R-N₃) | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |

Advanced Spectroscopic and Analytical Characterization Techniques for 2,2 Diethyl 3 Methylbutanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-Diethyl-3-methylbutanenitrile

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for this compound offers significant insight into its complex, highly branched structure.

Proton NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different proton environments within the molecule. Due to the presence of a chiral center at the C3 position, the adjacent methylene (B1212753) protons of the ethyl groups are diastereotopic and thus chemically non-equivalent, which would theoretically lead to more complex splitting patterns. However, for simplicity, we will consider the predicted first-order spectrum.

The predicted chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The integration of these signals corresponds to the number of protons giving rise to each signal.

Predicted ¹H NMR Data

| Signal | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~1.10 | Doublet | 6H | (CH ₃)₂CH- |

| 2 | ~0.95 | Triplet | 6H | -CH₂CH ₃ |

| 3 | ~1.60 | Quartet | 4H | -CH ₂CH₃ |

| 4 | ~2.10 | Septet | 1H | (CH₃)₂CH - |

Detailed Research Findings:

The predicted ¹H NMR spectrum reveals four distinct proton signals. The six protons of the two methyl groups attached to the C3 carbon are expected to be equivalent and appear as a doublet around 1.10 ppm, split by the single proton on C3. The six protons of the two terminal methyl groups of the ethyl substituents are also predicted to be equivalent, appearing as a triplet at approximately 0.95 ppm due to coupling with the adjacent methylene protons. The four methylene protons of the two ethyl groups are predicted to resonate as a quartet around 1.60 ppm, being split by the neighboring methyl protons. Finally, the single proton on the C3 carbon, being adjacent to the two methyl groups, is expected to appear as a septet at approximately 2.10 ppm. The downfield shift of this proton is attributed to its proximity to the electron-withdrawing nitrile group.

Carbon-13 NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides information on the different carbon environments in this compound. The presence of a quaternary carbon (C2) and a nitrile carbon are key features.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (ppm) (Predicted) | Carbon Type | Assignment |

| 1 | ~122 | Quaternary | -C≡N |

| 2 | ~45 | Quaternary | C (CH₂CH₃)₂ |

| 3 | ~35 | Tertiary | -C H(CH₃)₂ |

| 4 | ~25 | Secondary | -C H₂CH₃ |

| 5 | ~20 | Primary | -CH(C H₃)₂ |

| 6 | ~10 | Primary | -CH₂C H₃ |

Detailed Research Findings:

The predicted ¹³C NMR spectrum is anticipated to show six distinct carbon signals. The nitrile carbon is expected to have the most downfield shift, around 122 ppm. oregonstate.edu The quaternary carbon at the C2 position, bonded to the two ethyl groups and the nitrile group, is predicted to appear around 45 ppm. The tertiary carbon at C3 is expected to resonate at approximately 35 ppm. The methylene carbons of the ethyl groups are predicted to be at around 25 ppm. The two equivalent methyl carbons of the isopropyl group are predicted at approximately 20 ppm, while the two equivalent terminal methyl carbons of the ethyl groups are expected to be the most upfield at around 10 ppm.

Advanced Two-Dimensional NMR Techniques for Structural Elucidation

While not directly predicted here, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the predicted structure. A COSY spectrum would show correlations between coupled protons, for instance, between the septet of the C3 proton and the doublet of the adjacent methyl protons, and between the quartet of the methylene protons and the triplet of the terminal methyl protons of the ethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration |

| ~2245 | Medium, Sharp | C≡N stretch |

| 2970-2870 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂ and CH₃) |

| 1385 | Medium | C-H bend (isopropyl group) |

Detailed Research Findings:

The most characteristic feature in the predicted IR spectrum is the nitrile (C≡N) stretching vibration, which is expected to appear as a medium-intensity, sharp band around 2245 cm⁻¹. spectroscopyonline.com The presence of bulky ethyl and isopropyl groups around the nitrile may cause a slight shift in this frequency compared to less sterically hindered nitriles. Strong absorption bands are predicted in the 2970-2870 cm⁻¹ region, corresponding to the C-H stretching vibrations of the ethyl and isopropyl groups. Bending vibrations for the CH₂ and CH₃ groups are expected around 1465 cm⁻¹, and a characteristic bending vibration for the isopropyl group should be observable around 1385 cm⁻¹.

Mass Spectrometry (MS) of this compound

Mass spectrometry of this compound would likely proceed through fragmentation pathways typical for branched aliphatic nitriles. The molecular ion peak ([M]⁺) may be weak or absent due to the highly branched nature of the molecule, which promotes fragmentation.

Predicted Fragmentation Pattern

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 139 | [C₉H₁₇N]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 110 | [M - C₂H₅]⁺ |

| 96 | [M - C₃H₇]⁺ |

| 82 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Detailed Research Findings:

The molecular ion peak is predicted at m/z 139. However, due to the branching, significant fragmentation is expected. A prominent fragmentation pathway would be the loss of an ethyl group (C₂H₅, 29 mass units) to give a fragment at m/z 110, or the loss of a methyl group (CH₃, 15 mass units) to yield a fragment at m/z 124. Cleavage of the isopropyl group (C₃H₇, 43 mass units) would result in a fragment at m/z 96. Alpha-cleavage, which is common for nitriles, could also lead to the formation of stable carbocations. For instance, the formation of a tert-butyl-like cation fragment could be observed. The fragmentation pattern would be key to confirming the connectivity of the alkyl groups.

UV-Vis Spectroscopy of this compound

The UV-Vis spectrum of this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

Detailed Research Findings:

The nitrile group (C≡N) has a weak n→π* transition that typically occurs at very short wavelengths, below 200 nm, and is often not observed in standard UV-Vis spectroscopy. The molecule lacks any significant chromophores, such as conjugated double bonds or aromatic rings, that would absorb light in the near-UV or visible regions. Therefore, a solution of this compound is expected to be colorless and transparent in the visible region of the electromagnetic spectrum.

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research on "this compound" pertaining to its X-ray crystallography or detailed chromatographic analysis. This compound appears to be a novel or highly specialized chemical with limited to no data in the public domain or scientific databases.

Therefore, the generation of an article with the requested detailed research findings, data tables, and specific analytical parameters for X-ray crystallography, GC, and HPLC is not possible at this time. The principles of these analytical techniques are well-established for a wide range of chemical compounds; however, their specific application and the resulting data are unique to the compound being studied. Without experimental data from peer-reviewed sources for this compound, any discussion would be purely hypothetical and would not meet the required standard of being based on factual research findings.

Should research on this compound become available in the future, this topic can be revisited.

Computational Chemistry and Theoretical Studies of 2,2 Diethyl 3 Methylbutanenitrile

Quantum Mechanical Calculations on 2,2-Diethyl-3-methylbutanenitrile

There is no published research detailing quantum mechanical calculations on this compound. Consequently, specific data on its electronic structure, conformational analysis, and predicted spectroscopic parameters are not available.

Electronic Structure and Bonding Analysis

No studies were found that have investigated the electronic structure and bonding of this compound. Such a study would typically involve the calculation of molecular orbitals, electron density distribution, and atomic charges to understand the nature of the chemical bonds and the reactivity of the molecule.

Conformational Analysis and Identification of Energy Minima

A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of the molecule and the corresponding energy minima, has not been reported in the scientific literature.

Prediction of Spectroscopic Parameters

There are no available theoretical predictions of the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound. These predictions would be valuable for the experimental identification and characterization of the compound.

Molecular Dynamics Simulations of this compound

No molecular dynamics simulation studies have been published for this compound. Such simulations could provide insights into the dynamic behavior of the molecule, including its conformational flexibility and interactions in different environments.

Reaction Pathway Modeling for this compound Transformations

There is no information available in the scientific literature regarding the modeling of reaction pathways for the chemical transformations of this compound. These studies would be crucial for understanding its synthesis and degradation mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

No Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on analogs of this compound. QSAR models are used to predict the biological activity of chemical compounds based on their molecular structure, and the absence of such studies indicates a lack of research into the potential biological effects of this class of compounds.

Stereochemical Aspects of 2,2 Diethyl 3 Methylbutanenitrile

Chirality and Stereoisomerism in the 2,2-Diethyl-3-methylbutanenitrile Scaffold

The potential for a molecule to exist as non-superimposable mirror images, a property known as chirality, is determined by its molecular symmetry. Molecules that possess a chiral center, typically a carbon atom bonded to four different substituent groups, will exhibit this property.

Identification and Configuration Assignment of Chiral Centers

An analysis of the chemical structure of this compound reveals the presence of a single chiral center. This stereocenter is located at the third carbon atom (C3) of the butanenitrile backbone. This carbon is bonded to four distinct groups: a hydrogen atom, a methyl group (-CH3), an isopropyl group (-CH(CH3)2), and a cyano-substituted quaternary carbon group (-C(CH2CH3)2CN). The presence of this single chiral center is the definitive structural feature that imparts chirality to the molecule.

The absolute configuration of this chiral center can be assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. The assignment process involves prioritizing the four groups attached to the chiral center based on atomic number. For this compound, the priorities are as follows:

-C(CH2CH3)2CN: The carbon atom of the cyano-substituted quaternary group has the highest priority as it is bonded to a nitrogen and two other carbons.

-CH(CH3)2: The isopropyl group has the second highest priority.

-CH3: The methyl group is assigned the third priority.

-H: The hydrogen atom has the lowest priority.

When the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer, the sequence of the remaining groups from highest to lowest priority determines the configuration. If the sequence is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S).

Enantiomerism and Diastereomerism Considerations

Due to the presence of a single chiral center, this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. The (R)-enantiomer and the (S)-enantiomer of this compound are the only stereoisomers possible for this compound.

Diastereomers are stereoisomers that are not mirror images of each other. The existence of diastereomers requires a molecule to have at least two chiral centers. Since this compound possesses only one chiral center, diastereomerism is not a consideration for this specific molecule.

Stereoselective Synthetic Approaches for Enantiomerically Pure this compound

The synthesis of a single enantiomer of a chiral compound, known as stereoselective synthesis, is a significant focus in modern organic chemistry. While specific methods for this compound have not been documented, several established strategies for the asymmetric synthesis of chiral nitriles could theoretically be applied.

One potential approach involves the use of a chiral auxiliary. In this method, a starting material is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction to form the desired chiral center. After the chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Another plausible strategy is the use of a chiral catalyst. A small amount of a chiral catalyst can be used to control the stereochemistry of a reaction that creates the chiral center. For instance, the asymmetric hydrocyanation of a suitably substituted alkene precursor using a chiral metal catalyst could potentially generate one enantiomer of this compound in excess.

Furthermore, biocatalytic methods employing enzymes such as nitrilases could be explored. These enzymes can exhibit high enantioselectivity in the hydrolysis of nitriles, which could be part of a kinetic resolution process to separate enantiomers or in an asymmetric synthesis pathway.

Chiral Separation Techniques for Enantiomers of this compound

When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers), separation of the enantiomers is necessary to obtain the pure forms. Several chiral separation techniques are available and could be adapted for the resolution of the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. The choice of CSP would depend on the specific properties of the this compound enantiomers.

Chiral Gas Chromatography (Chiral GC) is another effective separation technique, particularly for volatile compounds. Similar to chiral HPLC, it employs a chiral stationary phase in the gas chromatography column to resolve the enantiomers.

Diastereomeric Crystallization is a classical method for resolving enantiomers. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

The following table provides a summary of the key stereochemical aspects of this compound based on theoretical analysis.

| Feature | Description |

| Chiral Center | C3 of the butanenitrile chain |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomers | (R)-2,2-Diethyl-3-methylbutanenitrile and (S)-2,2-Diethyl-3-methylbutanenitrile |

| Diastereomers | None |

| Potential Stereoselective Synthetic Methods | Chiral auxiliaries, chiral catalysis (e.g., asymmetric hydrocyanation), biocatalysis (e.g., nitrilases) |

| Potential Chiral Separation Techniques | Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), Diastereomeric Crystallization |

Future Research Directions and Emerging Trends for 2,2 Diethyl 3 Methylbutanenitrile

Exploration of Novel Reactivities of 2,2-Diethyl-3-methylbutanenitrile

The reactivity of the nitrile group is well-established, encompassing hydrolysis, reduction, and addition of organometallic reagents to form ketones. libretexts.orgchemistrysteps.comlibretexts.org However, the significant steric hindrance around the cyano group in this compound, imparted by the two ethyl groups and the adjacent isopropyl moiety, is expected to modulate its reactivity in interesting ways. acs.org Future research should focus on systematically investigating these steric effects.

Key research questions include:

How does the steric hindrance affect the rates of traditional nitrile reactions like hydrolysis to the corresponding carboxylic acid or amide? libretexts.orgchemistrysteps.com

Can novel reaction pathways be accessed that are not typically observed with less hindered nitriles?

Are there specific catalysts or reaction conditions that can overcome the steric barrier to achieve high yields in transformations?

A comparative study of the reactivity of this compound with less hindered nitriles under various conditions would provide valuable insights into the role of sterics in nitrile chemistry.

Development of Sustainable Synthesis Routes for this compound

The traditional synthesis of nitriles often involves the reaction of alkyl halides with cyanide salts, which raises environmental and safety concerns due to the toxicity of cyanide. chemistrysteps.comevitachem.com A significant area for future research is the development of greener and more sustainable methods for the synthesis of this compound.

Potential sustainable approaches could include:

Catalytic Cyanation: Exploring the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), in combination with a suitable catalyst.

Amide Dehydration: Investigating the dehydration of the corresponding primary amide, 2,2-diethyl-3-methylbutanamide, using green dehydrating agents and catalytic methods. chemistrysteps.com

One-Pot Syntheses: Designing multi-component reactions that assemble the molecule from simpler, readily available starting materials in a single step, minimizing waste and purification steps.

The development of a sustainable synthesis would not only be environmentally beneficial but could also improve the economic viability of producing this compound and its derivatives.

Design of Advanced Catalytic Systems for this compound Transformations

The steric bulk of this compound presents a challenge for many standard catalytic systems. Future research should focus on the design of catalysts with tailored active sites that can accommodate this sterically demanding substrate.

Areas of interest include:

Homogeneous Catalysis: Developing organometallic complexes with specific ligand architectures to create a well-defined catalytic pocket that can bind to the nitrile and facilitate its transformation.

Heterogeneous Catalysis: Designing solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, with pores and active sites optimized for the size and shape of the substrate. mdpi.com

Biocatalysis: Exploring the use of enzymes, either naturally occurring or engineered, that can catalyze reactions on sterically hindered nitriles with high selectivity and efficiency.

The successful development of such catalytic systems would unlock the potential for a wide range of transformations of this compound.

Integration of this compound in Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. europa.eu The application of flow chemistry to reactions involving this compound is a promising area for future research.

Key benefits could include:

Enhanced Reaction Rates: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times, even for sluggish transformations involving sterically hindered substrates. europa.eu

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents or intermediates. europa.eu

Process Optimization: Flow chemistry allows for the rapid screening of reaction parameters, such as temperature, pressure, and catalyst loading, to quickly identify optimal conditions.

Integrating the synthesis and transformation of this compound into continuous flow processes could pave the way for its efficient and safe production on a larger scale.

Advanced Computational Modeling for Reactivity Prediction and Design of this compound Derivatives

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net Future research should leverage advanced computational modeling to gain deeper insights into the properties and reactivity of this compound.

Computational studies could be used to:

Predict Reactivity: Calculate the activation energies for various potential reactions to predict which pathways are most likely to be favorable.

Model Catalyst-Substrate Interactions: Simulate the binding of the nitrile to different catalytic active sites to guide the design of more effective catalysts.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives of this compound could identify new compounds with desirable properties for various applications.

The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new chemistry based on this unique nitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.